PRODH Inhibitor Co-Crystal Resolution: 2-(Furan-2-yl)acetic Acid vs. S-(−)-Tetrahydro-2-furoic Acid
In a direct head-to-head crystallographic study, 2-(furan-2-yl)acetic acid and S-(−)-tetrahydro-2-furoic acid were each co-crystallized with the minimal PutA proline dehydrogenase domain (design #2). Both compounds function as competitive inhibitors occupying the proline binding site, yet they diffract at markedly different resolutions. 2-(Furan-2-yl)acetic acid yielded a structure at 1.72 Å resolution, whereas the saturated analog produced a higher-quality 1.23 Å dataset, indicating that the aromatic furan ring introduces subtle conformational heterogeneity relative to the fully saturated tetrahydrofuran [1].
| Evidence Dimension | X-ray co-crystal structure resolution of PRODH-inhibitor complex |
|---|---|
| Target Compound Data | 1.72 Å (SmPutAΔα2–4, PDB 8DKQ) |
| Comparator Or Baseline | 1.23 Å (SmPutAΔα2–1, S-(−)-tetrahydro-2-furoic acid, PDB 8DKP) |
| Quantified Difference | 0.49 Å lower resolution for the furan-2-yl complex; both structures determined from crystals grown and soaked under comparable conditions with 10–20 mM inhibitor [1]. |
| Conditions | Minimal PutA PRODH domain (SmPutAΔα2) from Sinorhizobium meliloti; co-crystallization and soaking; X-ray diffraction data collected at cryogenic temperature. |
Why This Matters
The resolution difference provides direct structural evidence that the aromatic furan ring does not simply mimic the saturated tetrahydrofuran pharmacophore; medicinal chemistry campaigns evaluating PRODH inhibitors must therefore test both scaffolds independently to assess induced-fit effects and binding-site complementarity.
- [1] Bogner, A.N., Ji, J., Tanner, J.J. Structure-based engineering of minimal proline dehydrogenase domains for inhibitor discovery. Protein Eng. Des. Sel. 2022, 35, gzac016. View Source
